2,6-Dichloro-3-(1-methylethoxy)benzaldehyde
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Overview
Description
2,6-Dichloro-3-(1-methylethoxy)benzaldehyde is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol . It is characterized by the presence of two chlorine atoms and an isopropoxy group attached to a benzaldehyde core. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(1-methylethoxy)benzaldehyde typically involves the chlorination of 3-(1-methylethoxy)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions on the benzene ring . Common reagents used in this process include chlorine gas or other chlorinating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-(1-methylethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: 2,6-Dichloro-3-(1-methylethoxy)benzoic acid.
Reduction: 2,6-Dichloro-3-(1-methylethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-3-(1-methylethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(1-methylethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The chlorine atoms and isopropoxy group may also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzaldehyde: Lacks the isopropoxy group, making it less sterically hindered.
3-(1-Methylethoxy)benzaldehyde: Lacks the chlorine atoms, resulting in different reactivity and properties.
2,4-Dichloro-3-(1-methylethoxy)benzaldehyde: Chlorination at different positions affects its chemical behavior.
Uniqueness
2,6-Dichloro-3-(1-methylethoxy)benzaldehyde is unique due to the specific positioning of its chlorine atoms and isopropoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H10Cl2O2 |
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Molecular Weight |
233.09 g/mol |
IUPAC Name |
2,6-dichloro-3-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(2)14-9-4-3-8(11)7(5-13)10(9)12/h3-6H,1-2H3 |
InChI Key |
AWBHCTLFWIXBRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)Cl)C=O)Cl |
Origin of Product |
United States |
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